molecular formula C10H9N5O2 B1655697 5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE CAS No. 40816-36-2

5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE

Cat. No.: B1655697
CAS No.: 40816-36-2
M. Wt: 231.21 g/mol
InChI Key: PGVSSDIHLVHLSQ-UHFFFAOYSA-N
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Description

5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is a chemical compound with the molecular formula C10H9N5O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a nitro group at the 5-position and a phenyl group attached to the nitrogen at the 4-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE typically involves the following steps:

    Nitration: The introduction of the nitro group into the pyrimidine ring is achieved through nitration reactions. This can be done using a mixture of concentrated nitric acid and sulfuric acid.

    Phenylation: The phenyl group is introduced at the nitrogen atom through a phenylation reaction, which can be achieved using phenyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using the above-mentioned methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amino groups can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-N-phenylpyrimidine-4,6-diamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The amino groups can form hydrogen bonds with biological molecules, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-N-phenylpyrimidine-4,6-diamine: Lacks the nitro group, resulting in different chemical and biological properties.

    5-nitropyrimidine-4,6-diamine: Lacks the phenyl group, affecting its hydrophobic interactions and overall activity.

    5-nitro-4-N-methylpyrimidine-4,6-diamine: Contains a methyl group instead of a phenyl group, leading to differences in steric and electronic effects.

Uniqueness

5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

40816-36-2

Molecular Formula

C10H9N5O2

Molecular Weight

231.21 g/mol

IUPAC Name

5-nitro-4-N-phenylpyrimidine-4,6-diamine

InChI

InChI=1S/C10H9N5O2/c11-9-8(15(16)17)10(13-6-12-9)14-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14)

InChI Key

PGVSSDIHLVHLSQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N

Origin of Product

United States

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